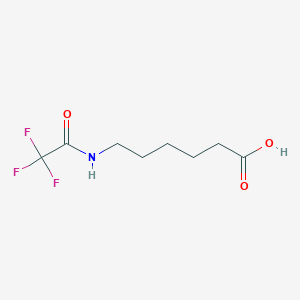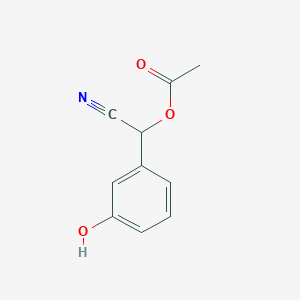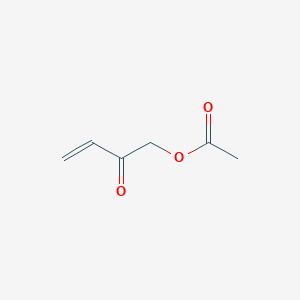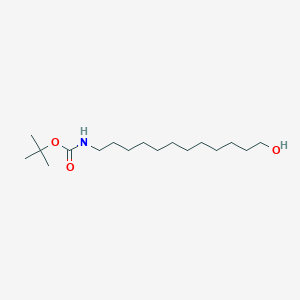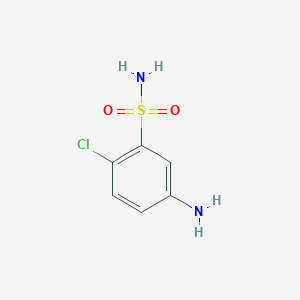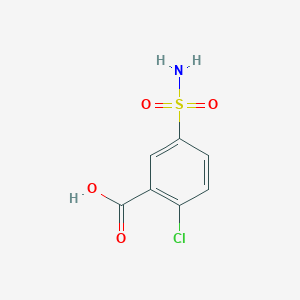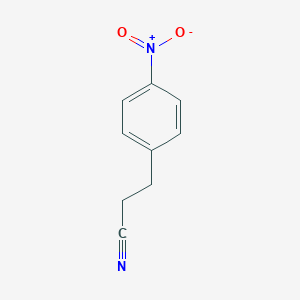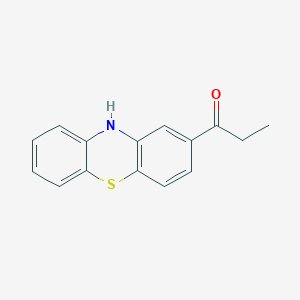
1-(10H-Phenothiazin-2-yl)propan-1-one
Übersicht
Beschreibung
Synthesis Analysis
- Phenothiazines, including derivatives like 1-(10H-Phenothiazin-2-yl)propan-1-one, are synthesized using various methods. For example, a series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-ones were synthesized by condensation of different chlorides with 2-substituted phenothiazines, demonstrating the versatility of synthetic approaches (Bansode, Dongre, & Dongre, 2009).
Molecular Structure Analysis
- The molecular structure of phenothiazine derivatives is characterized by a tricyclic system containing nitrogen and sulfur atoms. The crystal structure of related compounds, such as 10-(2-methyl-4-phenyl-1H-inden-6-yl)-10H-phenothiazine, displays complex arrangements including isomeric molecules and enantiomeric pairs, indicating a rich structural diversity (Nikulin, Voskoboynikov, & Suponitsky, 2008).
Chemical Reactions and Properties
- Phenothiazine derivatives undergo various chemical reactions, such as acetalization under different conditions, revealing insights into their reactivity and potential for modification. These reactions can lead to derivatives with distinctive properties like daylight fluorescence (Gaina et al., 2012).
Physical Properties Analysis
- Compounds like 10-(prop-1-yn-1-yl)-10H-phenothiazine 5,5-dioxide exhibit unique physical properties such as anomalous chemical shifts, which can be explained by intramolecular interactions. These observations contribute to a deeper understanding of the physical characteristics of phenothiazine derivatives (Umezono & Okuno, 2013).
Chemical Properties Analysis
- The synthesis of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides showcases the chemical versatility of phenothiazine derivatives. These compounds' structures, confirmed by various spectroscopic techniques, highlight the complex chemical properties of phenothiazine derivatives (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties : Compounds like 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one demonstrate promising antibacterial and antifungal activities, making them potential candidates for use in pharmaceuticals and cosmetics (Bansode, Dongre, & Dongre, 2009).
Immunomodulating Activities : Phenothiazines can suppress T cell proliferation while enhancing natural killer cell activity, potentially reducing the risk of lymphoma (Petri et al., 1996).
Antimalarial Potential : Compounds like N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine exhibit potential inhibitory activity against Plasmodium falciparum (Resmi et al., 2016).
Anticancer Activity : Phenothiazine derivatives have shown effectiveness against breast cancer cell lines and other cancer types. For instance, certain derivatives displayed high activity against the MCF7 breast cancer cell line (Ahmed et al., 2018).
Electroactive Applications : Derivatives of 10H-phenothiazine have been synthesized for use as hole transporting materials with diverse thermal, optical, and electrochemical properties, indicating potential applications in electronics and material science (Bieliauskas et al., 2012).
Fluorescence Detection : Certain phenothiazine derivatives are employed in highly selective fluorescence 'turn-on' indicators for detecting specific ions like cyanide under ambient conditions (Garg & Ling, 2015).
Chemical Synthesis : Phenothiazine-based compounds find applications in organic synthesis, as demonstrated by studies involving novel protection/deprotection mechanisms (Garg & Ling, 2015).
Anomalous Chemical Structures : Research on compounds like 10-(1,2-dibromoprop-1-en-1-yl)-10H-phenothiazine has revealed unique planar structures due to specific intermolecular interactions (Umezono & Okuno, 2015).
Eigenschaften
IUPAC Name |
1-(10H-phenothiazin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-13(17)10-7-8-15-12(9-10)16-11-5-3-4-6-14(11)18-15/h3-9,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGPHJNCOZQFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238816 | |
| Record name | 1-(10H-Phenothiazin-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-Phenothiazin-2-yl)propan-1-one | |
CAS RN |
92-33-1 | |
| Record name | 1-(10H-Phenothiazin-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propionylphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(10H-Phenothiazin-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(10H-phenothiazin-2-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPIONYLPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y1069S49S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



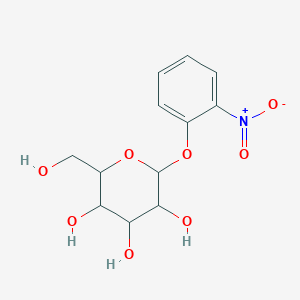
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)
